1-Bromo-2-[(methylsulfanyl)methyl]benzene

Directed ortho-metalation Organolithium chemistry Regioselective functionalization

1-Bromo-2-[(methylsulfanyl)methyl]benzene (CAS 19614-11-0), commonly referred to as 2-bromobenzyl methyl sulfide, is a bifunctional aromatic building block comprising an ortho-bromophenyl moiety and a benzylic methyl sulfide group. This compound belongs to the class of ortho-substituted benzyl methyl sulfides and serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor to sulfoxide and sulfone derivatives via oxidation.

Molecular Formula C8H9BrS
Molecular Weight 217.12
CAS No. 19614-11-0
Cat. No. B2931972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[(methylsulfanyl)methyl]benzene
CAS19614-11-0
Molecular FormulaC8H9BrS
Molecular Weight217.12
Structural Identifiers
SMILESCSCC1=CC=CC=C1Br
InChIInChI=1S/C8H9BrS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
InChIKeyFCHWSSFQNWMHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-[(methylsulfanyl)methyl]benzene (CAS 19614-11-0): Ortho-Substituted Benzyl Methyl Sulfide Procurement and Differentiation Guide


1-Bromo-2-[(methylsulfanyl)methyl]benzene (CAS 19614-11-0), commonly referred to as 2-bromobenzyl methyl sulfide, is a bifunctional aromatic building block comprising an ortho-bromophenyl moiety and a benzylic methyl sulfide group . This compound belongs to the class of ortho-substituted benzyl methyl sulfides and serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor to sulfoxide and sulfone derivatives via oxidation [1].

Why Ortho-Substituted 1-Bromo-2-[(methylsulfanyl)methyl]benzene Cannot Be Substituted with Meta- or Para-Isomers in Synthetic Workflows


The ortho-bromobenzyl methyl sulfide scaffold exhibits distinct reactivity profiles compared to its meta- and para-substituted analogs. The proximity of the bromine atom to the benzylic methyl sulfide group in the ortho-isomer enables directed ortho-metalation (DoM) chemistry, while the para- and meta-isomers follow alternative metallation pathways [1]. Additionally, the ortho-substitution pattern alters the electronic environment of the aromatic ring, resulting in differentiated regioselectivity in electrophilic aromatic substitution and cross-coupling reactions relative to the para- and meta-counterparts [2]. These positional isomer-dependent variations in reactivity preclude direct substitution without altering synthetic outcomes.

Quantitative Differentiation Evidence: 1-Bromo-2-[(methylsulfanyl)methyl]benzene vs. Positional Isomers and Functional Analogs


Directed Ortho-Metalation (DoM) Capability: Ortho- vs. Para-/Meta-Bromo(methylthio)benzenes

In metallation reactions with n-butyllithium, the ortho-bromo(methylthio)benzene scaffold (1c) enables directed ortho-metalation at the position adjacent to the thioether group, whereas the para-isomer (1a) and meta-isomer (1b) undergo halogen-lithium exchange at the bromine-bearing carbon [1]. Specifically, treatment of 2-bromo-1-(methylthio)benzene (1c) with 3 M equivalents of n-BuLi followed by electrophilic quenching yields ortho,αS-disubstituted products, demonstrating the unique bimetallation pathway accessible only to the ortho-isomer [1].

Directed ortho-metalation Organolithium chemistry Regioselective functionalization

Benzylic Lithiation Regioselectivity: Ortho-Bromo vs. Meta-Bromo Benzyl Methyl Sulfides

Comparative studies on the benzylic lithiation of aryl-benzyl sulfides reveal that the ortho-bromo derivative undergoes selective benzylic deprotonation, while the meta-bromo derivative exhibits competitive deprotonation that compromises reaction selectivity [1]. The ortho-substituted compound (1-Bromo-2-[(methylsulfanyl)methyl]benzene) demonstrates clean benzylic lithiation, enabling subsequent borylation to form diboronic acid derivatives [1].

Benzylic lithiation Deprotonation kinetics Diboronic acid synthesis

Enantioselective Biotransformation: Ortho- vs. Para-/Meta-Substituted Benzyl Methyl Sulfides

In fungal biotransformation using Helminthosporium species NRRL 4671, ortho-substituted benzyl methyl sulfides, including the 2-bromo derivative, yield chiral sulfoxides with lower enantiomeric excess compared to corresponding para- and meta-substituted analogs bearing polar substituents [1]. The ortho-substituted examples, with one exception (o-amino), gave sulfoxides of lower enantiomeric purity, whereas meta- and para-substituted substrates with polar groups achieved high enantiomeric excesses [1].

Biocatalysis Enantioselective sulfoxidation Helminthosporium sp.

Synthetic Yield Comparison: 1-Bromo-2-[(methylsulfanyl)methyl]benzene Synthesis via Nucleophilic Substitution

The synthesis of 1-Bromo-2-[(methylsulfanyl)methyl]benzene via nucleophilic substitution of 2-bromobenzyl bromide with lithium thiomethoxide proceeds with an isolated yield of 89% (9.88 g from 12.54 g starting material) . This yield provides a benchmark for evaluating alternative synthetic routes and procurement decisions.

Synthetic methodology Nucleophilic substitution Process chemistry

Physicochemical Property Differentiation: Ortho- vs. Para-Bromobenzyl Methyl Sulfide

1-Bromo-2-[(methylsulfanyl)methyl]benzene exhibits distinct physicochemical properties compared to its para-isomer, 4-bromobenzyl methyl sulfide (CAS 15733-07-0). The ortho-isomer has a predicted boiling point of 258.9±15.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1], while the para-isomer has a reported boiling point of 263.6±15.0 °C and an identical LogP value of 3.31210 [2].

Physicochemical properties Boiling point LogP Density

Regioselectivity in Enzymatic Oxidation: Ortho-Bromo(methylthio)benzene vs. Para- and Meta-Isomers

In whole-cell fermentation with Escherichia coli JM 109 (pDTG601) expressing toluene dioxygenase, a series of 2-, 3-, and 4-bromo-1-(methylsulfanyl)benzenes were subjected to enzymatic oxidation [1]. The study evaluated chemo- and regioselectivity trends across the positional isomers, providing comparative data on oxidation outcomes that are relevant to the ortho-substituted scaffold [1].

Toluene dioxygenase Chemoselectivity Biotransformation Regioselectivity

Recommended Application Scenarios for 1-Bromo-2-[(methylsulfanyl)methyl]benzene Based on Quantitative Evidence


Synthesis of Ortho,αS-Difunctionalized Aromatic Scaffolds via Directed Ortho-Metalation

Leverage the unique bimetallation capability of 1-Bromo-2-[(methylsulfanyl)methyl]benzene to generate ortho,αS-disubstituted products. As demonstrated in head-to-head metallation studies, treatment with 3 M equiv. n-BuLi followed by electrophilic quenching yields disubstituted derivatives that are inaccessible from para- or meta-isomers under identical conditions [1]. This application is particularly suited for constructing densely functionalized aromatic cores for pharmaceutical intermediates and ligand synthesis.

Selective Benzylic Lithiation for Diboronic Acid Precursors

Utilize the clean, selective benzylic lithiation of the ortho-bromo derivative to prepare diboronic acid intermediates via borylation. In contrast to the meta-isomer, which suffers from competitive deprotonation, the ortho-isomer provides predictable and selective functionalization at the benzylic position [2]. This enables efficient entry into aryl-alkyl diboronic acid libraries for Suzuki-Miyaura cross-coupling applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling as an Ortho-Bromo Electrophile

Deploy 1-Bromo-2-[(methylsulfanyl)methyl]benzene as an aryl bromide electrophile in Suzuki-Miyaura and related cross-coupling reactions. The ortho-bromo substituent provides a reactive handle for C-C bond formation while the benzylic methyl sulfide group remains intact as a latent functional handle for subsequent oxidation (to sulfoxide or sulfone) or further derivatization [3]. This orthogonal reactivity profile supports multi-step synthetic sequences in agrochemical and pharmaceutical intermediate production.

Precursor to Sulfoxide and Sulfone Derivatives via Chemical Oxidation

Exploit the benzylic methyl sulfide moiety for oxidation to sulfoxide and sulfone derivatives. While biocatalytic routes using Helminthosporium sp. yield lower enantiomeric excess for the ortho-bromo derivative compared to para-/meta-polar analogs [4], chemical oxidation methods (e.g., m-CPBA, hydrogen peroxide) provide racemic or diastereomeric mixtures suitable for achiral applications in materials science or as synthetic intermediates where stereochemistry is not critical.

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